(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meperfluthrin-d3 is a stable isotope-labeled compound, specifically a deuterated form of meperfluthrin. It is a synthetic pyrethroid insecticide known for its high efficacy in controlling mosquito populations. The molecular formula of meperfluthrin-d3 is C17H13D3Cl2F4O3, and it has a molecular weight of 418.23 . This compound is primarily used in scientific research to study the behavior and metabolism of pyrethroid insecticides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meperfluthrin-d3 involves the reaction of (1R,trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane formyl halide with 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol in a solvent that facilitates halogen hydride overflow . The reaction is carried out under conditions that allow for the removal of solvents by negative pressure, resulting in the formation of meperfluthrin-d3. The process is designed to be clean and efficient, minimizing the generation of waste products .
Industrial Production Methods
Industrial production of meperfluthrin-d3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and solvents safely and efficiently. The production method emphasizes high product yield, simple process flow, and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Meperfluthrin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including halogenated compounds and esters.
Scientific Research Applications
Meperfluthrin-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
Meperfluthrin-d3 exerts its effects by targeting the voltage-gated sodium channels in the nerve membranes of insects . This action disrupts the normal function of the sodium channels, leading to rapid knockdown, paralysis, and eventual death of the insect. The compound’s high efficacy is attributed to its ability to alter the gating of these channels, causing prolonged depolarization and preventing the insect from recovering .
Comparison with Similar Compounds
Similar Compounds
Transfluthrin: Another pyrethroid insecticide with similar applications and mechanism of action.
Permethrin: Widely used in both agricultural and public health settings for insect control.
Cyfluthrin: Known for its high potency and effectiveness against a broad range of insect pests.
Uniqueness of Meperfluthrin-d3
Meperfluthrin-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in scientific research. This labeling allows for precise tracking and analysis of the compound’s behavior and metabolism in various environments. Additionally, its high efficacy and low toxicity make it a preferred choice for developing safer and more effective insecticides .
Properties
Molecular Formula |
C17H16Cl2F4O3 |
---|---|
Molecular Weight |
418.2 g/mol |
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(trideuteriomethoxymethyl)phenyl]methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H16Cl2F4O3/c1-17(2)9(4-10(18)19)11(17)16(24)26-6-8-14(22)12(20)7(5-25-3)13(21)15(8)23/h4,9,11H,5-6H2,1-3H3/t9-,11+/m1/s1/i3D3 |
InChI Key |
MWFQAAWRPDRKDG-CNRQAUTJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCC1=C(C(=C(C(=C1F)F)COC(=O)[C@@H]2[C@H](C2(C)C)C=C(Cl)Cl)F)F |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.